1,2-Dihydronaphthalene

Overview

Description

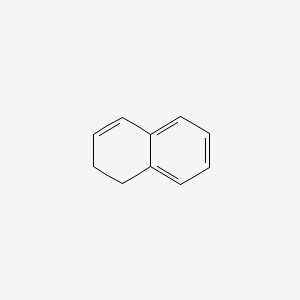

1,2-Dihydronaphthalene (C₁₀H₁₀) is a partially hydrogenated naphthalene derivative featuring a cyclohexa-1,3-diene ring fused to a benzene ring. This compound serves as a critical intermediate in synthesizing bioactive molecules such as Cannabisin C, negundin B, and (+)-phyltetralin, which exhibit applications in medicinal chemistry . Its synthesis leverages enantioselective methods, including tartaric acid-catalyzed [4 + 2] cycloadditions and CoIII-catalyzed radical pathways, to access stereochemically complex architectures .

Preparation Methods

Reduction of 1,2-Naphthoquinone with Sodium Borohydride

The reduction of 1,2-naphthoquinone using sodium borohydride (NaBH₄) in ethanol is a foundational method for synthesizing 1,2-dihydronaphthalene. Dissolving 0.18 mmol of 1,2-naphthoquinone in ethanol (3 mL) and adding NaBH₄ (1.93 mmol) dropwise under nitrogen yields this compound after 1.5 hours at room temperature . Acidification with HCl (0.5 M) and extraction with dichloromethane followed by drying and concentration yields the product.

This method achieves a 76% isolated yield under optimized conditions . However, scalability is limited by the stoichiometric excess of NaBH₄ required and the need for inert atmospheres.

Transition Metal-Catalyzed Hydrogenation

Nickel-Catalyzed Transfer Hydrogenation

A nickel bromide (NiBr₂)-catalyzed system using manganese powder as a reducing agent and diethyl phosphite as a hydrogen source produces this compound in anhydrous chloroform at 35°C for 24 hours . Key components include:

-

Catalyst : 0.50 mol% NiBr₂

-

Ligand : 0.60 mol% 6,6'-dimethyl-2,2'-bipyridine

-

Reducing agent : Manganese powder (0.30 equiv)

-

Hydrogen source : Diethyl phosphite (0.20 equiv)

This method achieves 76% yield with excellent functional group tolerance, making it suitable for derivatized substrates .

Copper-Catalyzed Cyclization

A one-pot synthesis using Cu catalysts enables the reaction of 2-(alkynyl)benzaldehydes with alcohols to form 1,2-dihydronaphthalenes . The mechanism involves intramolecular dehydration of alcohols followed by cyclization. For example, heating 2-(phenylethynyl)benzaldehyde with methanol and a Cu(I) catalyst at 80°C for 12 hours yields this compound derivatives in 82–89% yields .

Radical-Initiated Dehydrohalogenation

The synthesis of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) via radical pathways involves N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride . Key steps include:

-

Bromination of ionene (1,1,6-trimethyl-1,2-dihydronaphthalene precursor) with NBS under light irradiation.

-

Dehydrobromination using Hünig’s base (N,N-diisopropylethylamine) at 120°C.

This method achieves ≥99.5% purity after high-performance liquid chromatography (HPLC) purification .

Enantioselective Synthesis Using Chiral Catalysts

Ytterbium triflate [Yb(OTf)₃] and acetic acid enable enantioselective synthesis of this compound-1,2-diols with 98:2 enantiomeric ratios . The reaction of naphthalene with toluene dioxygenase in the presence of oxygen yields (+)-cis-1(R),2(S)-1,2-dihydroxy-1,2-dihydronaphthalene with 100% regioselectivity .

Lewis Acid-Mediated Cycloaddition

A Chinese patent (CN108129287B) describes a novel method using methylenecyclopropanes (MCPs) and aldehydes with Lewis acids (e.g., AlCl₃) and radical initiators (e.g., AIBN) . The reaction proceeds via C(sp²)–H bond activation, forming this compound derivatives in 70–85% yields .

Comparative Analysis of Methods

| Method | Catalyst System | Yield (%) | Temperature (°C) | Time (h) | Key Advantage |

|---|---|---|---|---|---|

| NaBH₄ Reduction | None | 76 | 25 | 1.5 | Simplicity |

| Ni-Catalyzed Hydrogenation | NiBr₂/Mn/ligand | 76 | 35 | 24 | Functional group tolerance |

| Cu-Catalyzed Cyclization | Cu(I) | 82–89 | 80 | 12 | One-pot synthesis |

| Radical Dehydrohalogenation | NBS/benzoyl peroxide | 99.5* | 120 | 0.25 | High purity |

| Enantioselective Synthesis | Yb(OTf)₃/acetic acid | 98** | 25 | 24 | Chiral control |

| Lewis Acid Cycloaddition | AlCl₃/AIBN | 70–85 | 100 | 6 | Broad substrate scope |

*Purity after HPLC; **Enantiomeric ratio.

Industrial and Pharmaceutical Applications

This compound derivatives synthesized via these methods are critical intermediates in pharmaceuticals. For example, 3-piperidinomethyl-1,2-dihydronaphthalene exhibits vasodilatory properties and is used to treat impaired cerebral circulation . The enantioselective synthesis of dihydroxylated derivatives has implications for asymmetric drug development .

Chemical Reactions Analysis

Enzymatic Oxidation Reactions

Biphenyl dioxygenase from Sphingomonas yanoikuyae strain B1 catalyzes three distinct reactions with 1,2-dihydronaphthalene :

| Reaction Type | Major Product | Relative Yield | Catalytic System |

|---|---|---|---|

| Dioxygenation | (-)-(1R,2S)-cis-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene | 73% | m-Xylene-induced strain B1 |

| Monooxygenation | (+)-(R)-2-hydroxy-1,2-dihydronaphthalene | 15% | |

| Desaturation | Naphthalene | 6% |

-

Strain B8/36 (deficient in cis-biphenyl dihydrodiol dehydrogenase) produces racemic cis-dihydrodiols: (+)-(1R,2S)-cis-1,2-dihydroxy-1,2-dihydronaphthalene (51%) and (-)-(1R,2S)-tetrahydronaphthalene diol (44%)

-

Enantioselective dehydrogenation occurs with (+)-(1S,2R)-cis-1,2-dihydroxy derivatives via cis-biphenyl dihydrodiol dehydrogenase

Cobalt(III)-Catalyzed Annulation

Cobalt(III)–carbene radical intermediates enable divergent pathways from o-styryl N-tosyl hydrazones :

Reaction Outcomes Based on R<sup>2</sup> Substituents

-

DFT calculations reveal competing pathways:

-

Radical rebound : ΔG‡ = +15.2 kcal/mol (direct ring closure)

-

o-QDM pathway : ΔG‡ = +14.9 kcal/mol (through ortho-quinodimethane intermediate)

-

-

Trapping experiments with TEMPO confirm radical intermediates

-

EPR spectroscopy using PBN spin trap validates cobalt(III)–carbene radical species

Competing Reaction Pathways

The reaction landscape depends on electronic and steric factors:

Critical Influencing Factors :

-

Substituent conjugation : Ester groups (R<sup>2</sup> = COOEt) favor 1,2-dihydronaphthalenes via stabilized o-QDM intermediates

-

Catalyst coordination : Strong coordinating groups suppress o-QDM release, favoring radical rebound mechanisms

-

Allylic substitution : Alkyl groups at the allylic position induce -hydride shifts to form E-dienes exclusively

Scientific Research Applications

Organic Synthesis

Synthetic Intermediates:

1,2-Dihydronaphthalene serves as a crucial intermediate in the synthesis of various organic compounds. It is often utilized in the construction of complex molecular architectures through reactions such as cycloadditions and radical processes. For instance, recent studies have highlighted its role in the copper-catalyzed [4 + 2] cycloaddition with o-alkynyl(oxo)-benzenes to yield functionalized dihydronaphthalenes with high enantioselectivity .

Diels-Alder Reactions:

The compound is also involved in Diels-Alder reactions, where it acts as a diene component. These reactions are pivotal in forming six-membered rings and are widely used in synthesizing natural products and pharmaceuticals .

Medicinal Chemistry

Therapeutic Compounds:

this compound derivatives have been identified as potential therapeutic agents. They exhibit biological activities such as being selective inhibitors of aldosterone synthase (CYP11B2), which is relevant for treating conditions like congestive heart failure and myocardial fibrosis . Additionally, certain dihydronaphthalene compounds have been isolated from plants and shown to possess anti-inflammatory and anti-cancer properties .

Natural Products:

Several natural products containing the dihydronaphthalene structure have been discovered, such as cannabisins from Cannabis sativa and negundin B from Vitex negundo. These compounds are noted for their pharmacological activities, including antioxidant and anti-tumor effects .

Environmental Science

Biodegradation Studies:

Research has demonstrated that this compound can be oxidized by specific bacterial strains, leading to the formation of various hydroxylated products. For example, Sphingomonas yanoikuyae has been studied for its ability to catalyze dioxygenation and monooxygenation reactions involving this compound . Such studies are critical for understanding the biodegradation pathways of polycyclic aromatic hydrocarbons in environmental contexts.

Data Table: Applications Overview

Case Studies

Case Study 1: Synthesis of Dihydronaphthalene Derivatives

A recent study focused on synthesizing various substituted 1,2-dihydronaphthalenes via a cobalt(III)-catalyzed method that employed metalloradical activation. This approach yielded high diastereoselectivity and enantioselectivity, showcasing its potential for creating biologically active compounds .

Case Study 2: Biodegradation Pathways

Another significant study investigated the oxidation of this compound by Sphingomonas yanoikuyae. The findings revealed that this bacterium could effectively transform the compound into more polar metabolites, which could potentially enhance its environmental degradability .

Mechanism of Action

The mechanism of action of 1,2-dihydronaphthalene and its derivatives often involves interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2-Dihydronaphthalene vs. 1,4-Dihydronaphthalene

Structural Stability :

1,4-Dihydronaphthalene is thermodynamically more stable due to superior resonance stabilization and reduced disruption of aromaticity in the naphthalene system. The 1,4-isomer retains partial aromaticity in one benzene ring, whereas the 1,2-isomer disrupts conjugation more significantly .

Thermal Reactivity :

Under hydrogen blanket conditions, this compound exhibits lower reactivity compared to 1,4-dihydronaphthalene. At 230°C, this compound dehydrogenates to naphthalene (24% conversion), while 1,4-dihydronaphthalene undergoes faster dehydrogenation under similar conditions .

Metabolic Pathways :

Biotransformation by Pseudomonas putida UV4 yields distinct diols: (1R,2S)-1,2-dihydronaphthalene-1,2-diol from this compound and (1R,2S)-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene from 1,4-dihydronaphthalene, highlighting divergent enzymatic oxidation mechanisms .

Comparison with Isotetralin

Isotetralin (1,2,3,4-tetrahydronaphthalene) lacks conjugated double bonds, rendering it less reactive in dehydrogenation reactions. Under thermal conditions (250–350°C), isotetralin shows higher conversion to naphthalene than this compound, emphasizing the role of conjugation in stabilizing intermediates .

Substituted Derivatives: 1,1,6-Trimethyl-1,2-Dihydronaphthalene (TDN)

TDN, a C₁₃-norisoprenoid, is a key aroma compound in Riesling wines, contributing petrol-like notes. Its synthesis from carotenoid precursors occurs slowly in acidic wine matrices, with sensory thresholds as low as 20 ppb . Unlike unsubstituted dihydronaphthalenes, TDN’s methyl groups sterically hinder dehydrogenation, enhancing its stability in wine aging .

Reactivity in Cross-Coupling Reactions

This compound reacts with N-Iodosuccinimide (NIS) under SFRC conditions to form substituted alkenes, whereas 1,4-dihydronaphthalene exhibits lower reactivity due to reduced orbital overlap .

Data Tables

Table 1: Thermal Dehydrogenation Under Hydrogen Blanket (35 bar)

| Compound | 230°C Conversion to Naphthalene | 250°C Conversion | 300°C Conversion |

|---|---|---|---|

| This compound | 24% | Unreliable GC | No peaks detected |

| 1,4-Dihydronaphthalene | Higher than 1,2-isomer* | Not reported | Not reported |

| Isotetralin | 35% | Complete | Complete |

*Data extrapolated from FTIR analysis .

Table 2: Oxidation Products from Pseudomonas putida UV4

| Substrate | Major Product | Yield |

|---|---|---|

| This compound | (-)-(1R,2S)-cis-1,2-Dihydroxy-1,2-dihydronaphthalene | 73% |

| 1,4-Dihydronaphthalene | (1R,2S)-1,2-Dihydroxy-1,2,3,4-tetrahydronaphthalene | 68% |

Biological Activity

1,2-Dihydronaphthalene (1,2-DHN) is a bicyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of 1,2-DHN, including its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure and Synthesis

This compound is characterized by its two fused aromatic rings with two hydrogen atoms added to the naphthalene structure. This compound can be synthesized through various methods, including:

- Cobalt-Catalyzed Reactions : The synthesis involves intramolecular carbene insertion into allylic C(sp³)−H bonds, leading to the formation of 1,2-DHN along with E-aryl-dienes .

- Diels-Alder Reactions : Dihydronaphthalenes can also be produced via Diels-Alder reactions using appropriate diene and dienophile combinations .

The following table summarizes some synthetic routes for producing 1,2-DHN:

Biological Activities

1,2-DHN exhibits a range of biological activities that make it a compound of interest in pharmacology and toxicology.

Anticancer Properties

Research has demonstrated that derivatives of 1,2-DHN possess significant anticancer activity. For instance:

- Inhibition of Tubulin Assembly : Compounds derived from 1,2-DHN have been evaluated for their ability to inhibit tubulin assembly and exhibit cytotoxicity against various human cancer cell lines .

- Mechanism of Action : The mechanism involves disruption of microtubule dynamics, which is critical for cell division.

Antidiabetic Effects

Some studies suggest that 1,2-DHN may have antidiabetic properties. A study indicated that certain dihydronaphthalene derivatives could inhibit alpha-amylase activity, which plays a role in carbohydrate digestion .

Hepatitis C Inhibition

Dihydronaphthalene derivatives have been reported as inhibitors of Hepatitis C NS5B polymerase, suggesting potential utility in antiviral therapies .

Aldosterone Synthase Inhibition

Recent findings indicate that dihydronaphthalene derivatives are potent inhibitors of aldosterone synthase (CYP11B2), which is relevant for treating conditions like congestive heart failure and myocardial fibrosis .

Toxicological Profile

While exploring the biological activity of 1,2-DHN, it is essential to consider its toxicological profile. Studies have shown that 1,2-DHN exhibits toxicity towards various invertebrate species. For example:

- Toxicity Assessment : Toxicity assessments revealed differential sensitivity among species tested against dihydronaphthalene compounds. The mode of action appears to vary based on the chemical structure and functional groups present .

Case Studies

Several case studies illustrate the therapeutic potentials and applications of 1,2-DHN:

- Case Study on Anticancer Activity : A study conducted by researchers evaluated several dihydronaphthalene derivatives against breast cancer cell lines. The results indicated that specific modifications on the dihydronaphthalene structure significantly enhanced anticancer efficacy compared to unmodified compounds .

- Antidiabetic Research : Another study focused on the antidiabetic effects of dihydronaphthalene derivatives derived from natural sources like Cannabis sativa. The compounds were shown to effectively inhibit alpha-amylase activity in vitro .

Q & A

Q. What are the common synthetic routes for preparing 1,2-Dihydronaphthalene derivatives, and how are reaction conditions optimized?

Level: Basic

Methodological Answer:

this compound derivatives are synthesized via catalytic hydrogenation of naphthalene or selective reduction of substituted naphthalenes. For example, naphthalene can be oxidized to cis-dihydrodiols using dioxygenase enzymes like Pseudomonas putida UV4 under controlled aerobic conditions . Reaction optimization involves adjusting solvent polarity (e.g., tetrahydrofuran), temperature (-78°C for sensitive intermediates), and catalysts (e.g., palladium on carbon for hydrogenation). Thin-layer chromatography (TLC) and NMR spectroscopy are critical for monitoring reaction progress and purity validation .

Q. How can enantiopure this compound diols be synthesized using biocatalysis?

Level: Advanced

Methodological Answer:

Enantioselective synthesis of (1R,2S)-1,2-dihydronaphthalene diols is achieved via microbial dioxygenases. Pseudomonas putida UV4 catalyzes the stereospecific oxidation of this compound, confirmed by deuterium labeling and chiral chromatography . Optimizing substrate loading, pH (6.5–7.5), and incubation time (24–48 hours) enhances yield. Absolute stereochemistry is validated using X-ray crystallography and circular dichroism (CD) spectroscopy .

Q. What analytical techniques are recommended for structural characterization of this compound derivatives?

Level: Basic

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for confirming regiochemistry and substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formulas (e.g., m/z 160.17 for 1,2-dihydroxynaphthalene) .

- Infrared (IR) Spectroscopy: Identification of hydroxyl (3200–3600 cm⁻¹) and alkene (1600–1680 cm⁻¹) groups .

- X-ray Diffraction: Resolving crystal structures of derivatives like dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene dicarboxylate .

Q. How should researchers address contradictions in toxicological data for this compound?

Level: Advanced

Methodological Answer:

Contradictions in toxicity studies (e.g., hepatic vs. renal effects) require:

Risk of Bias Assessment: Using tools like ATSDR’s questionnaires (Table C-6/C-7) to evaluate randomization, dose reporting, and outcome transparency .

Confidence Rating: Applying the Level of Evidence framework (Steps 6–8 in ATSDR guidelines) to weigh study quality and consistency .

Mechanistic Studies: Investigating metabolic pathways (e.g., cytochrome P450-mediated oxidation) to explain species-specific disparities .

Q. What are the primary health endpoints assessed in inhalation toxicity studies of this compound?

Level: Basic

Methodological Answer:

ATSDR’s inclusion criteria (Table B-1) prioritize endpoints such as:

- Respiratory Effects: Alveolar macrophage activation and bronchiolar hyperplasia in rodents .

- Hepatic/Renal Toxicity: Serum ALT/AST elevation and tubular necrosis .

- Genotoxicity: In vitro micronucleus assays and in vivo comet assays for DNA damage .

Studies typically use OECD Guideline 413 (28-day inhalation exposure) with dose ranges of 10–200 mg/m³ .

Q. What role do Co(porphyrin) catalysts play in the amination of this compound?

Level: Advanced

Methodological Answer:

Co(porphyrin) complexes (e.g., cobalt tetraphenylporphyrin) enable C–N bond formation via radical intermediates. Reactions with aryl azides proceed through two pathways:

Nitrene Transfer: Azide decomposition generates nitrenes, inserting into the dihydronaphthalene’s allylic C–H bonds .

Electrophilic Aromatic Substitution: Directed by electron-donating substituents on the naphthalene ring.

Optimization involves ligand tuning (e.g., electron-withdrawing groups on porphyrin) and solvent selection (acetonitrile >90% yield) .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

Level: Basic

Methodological Answer:

- HepaRG Cells: Assess hepatic metabolism and cytotoxicity (IC₅₀ via MTT assay) .

- BEAS-2B Bronchial Epithelium: Evaluate respiratory toxicity (IL-8 secretion via ELISA) .

- Ames Test (TA98/TA100 Strains): Screen mutagenicity with/without metabolic activation (S9 fraction) .

Dose ranges: 1–100 µM for 24–72 hours, with solvent controls (DMSO <0.1%) .

Q. How can computational models predict the environmental partitioning of this compound?

Level: Advanced

Methodological Answer:

Use the EPI Suite (EPA) to estimate:

- Octanol-Water Partition Coefficient (Log Kow): ~3.2, indicating moderate bioaccumulation potential .

- Atmospheric Oxidation: Half-life ~2 hours with OH radicals (AOPWIN model) .

Molecular dynamics simulations (e.g., GROMACS) model interactions with soil organic matter, showing preferential adsorption to humic acids .

Properties

IUPAC Name |

1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-3,5-7H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIFWROAQVVDBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858713 | |

| Record name | 1,2-Dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, faintly yellow-green, liquid; [MSDSonline] | |

| Record name | 1,2-Dihydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7902 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.28 [mmHg] | |

| Record name | 1,2-Dihydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7902 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

447-53-0, 29828-28-2 | |

| Record name | 1,2-Dihydronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=447-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029828282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIHYDRONAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIHYDRONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C765E5F653 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.